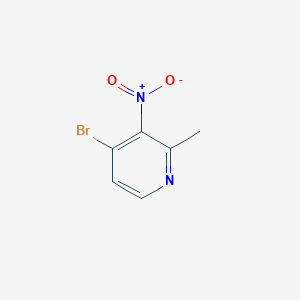

4-Bromo-2-methyl-3-nitropyridine

Description

Significance of the Pyridine (B92270) Core in Chemical Research

The pyridine ring, a heterocyclic aromatic compound, is a cornerstone of modern chemical and life sciences. numberanalytics.comwikipedia.org Its presence is ubiquitous in a vast array of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comresearchgate.net The nitrogen atom within the six-membered ring imparts distinct properties compared to its carbocyclic counterpart, benzene. This nitrogen atom introduces a dipole moment, alters the electron distribution, and provides a site for protonation and coordination with metal ions. numberanalytics.comwikipedia.org These characteristics are fundamental to the biological activity of many pyridine-containing drugs and the catalytic activity of pyridine-based ligands. researchgate.netnih.gov The pyridine scaffold is found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov

Overview of Functionalized Pyridines as Synthetic Intermediates

The strategic introduction of functional groups onto the pyridine ring dramatically expands its synthetic utility. digitellinc.com Halogens, nitro groups, methyl groups, and other substituents can be precisely installed to modulate the reactivity and properties of the pyridine core. youtube.com These "functionalized pyridines" serve as invaluable intermediates, enabling chemists to construct more complex molecules through a variety of transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and condensations. youtube.com The ability to selectively modify the pyridine ring at different positions is a key challenge and a major focus of contemporary organic synthesis research. researchgate.netdigitellinc.com

Research Landscape of 4-Bromo-2-methyl-3-nitropyridine and Analogues

This compound is a specific example of a functionalized pyridine that has garnered attention as a synthetic intermediate. Its structure, featuring a bromine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position, offers multiple reactive sites for further chemical modification. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, while the bromine atom serves as a versatile handle for cross-coupling reactions. Research into this compound and its analogues is driven by the quest for novel synthetic methodologies and the development of new molecules with potential applications in pharmaceuticals and agrochemicals.

Synthesis and Reactions of this compound

The preparation of this compound can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-3-nitropyridine (B124571). Another reported synthesis starts from 2-methyl-3-nitropyridin-4-ol (B170364), which is treated with phosphorus oxybromide at elevated temperatures to yield the desired product. chemicalbook.com

The reactivity of this compound is dictated by its functional groups. The bromine atom at the 4-position is susceptible to displacement by nucleophiles and can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse derivatives.

Furthermore, the nitro group at the 3-position strongly influences the electronic properties of the pyridine ring, making it more electrophilic. This facilitates nucleophilic aromatic substitution reactions at other positions on the ring. The nitro group itself can also be a site for chemical transformation, for instance, reduction to an amino group, which opens up further avenues for functionalization.

Studies have also explored the reactivity of related bromo-nitropyridine isomers. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to result in an unexpected nitro-group migration, highlighting the complex reactivity patterns that can emerge in these systems. clockss.org

Applications in Medicinal Chemistry

Halogenated pyridines, including structures related to this compound, are of significant interest in medicinal chemistry. nih.govmdpi.com The incorporation of halogen atoms into drug candidates can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netresearchgate.net The specific placement of a halogen can lead to enhanced potency and improved pharmacokinetic profiles. researchgate.net

While direct therapeutic applications of this compound itself are not extensively documented in publicly available literature, its role as a key intermediate is crucial. It serves as a building block for the synthesis of more complex molecules that may possess biological activity. The ability to use this compound to construct libraries of diverse pyridine derivatives is a valuable tool in drug discovery programs.

The broader class of nitropyridines has been investigated for various potential therapeutic applications. nih.gov The pyridine ring system is a common feature in a multitude of approved drugs targeting a wide range of diseases. nih.gov Therefore, synthetic intermediates like this compound are instrumental in the ongoing search for new and improved therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWBVEFKUQEPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702245 | |

| Record name | 4-Bromo-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-49-7 | |

| Record name | 4-Bromo-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Methyl 3 Nitropyridine

Direct Synthesis Approaches

Direct synthesis approaches are often favored for their efficiency, as they involve fewer steps. These methods typically start with a substituted pyridine (B92270) that already contains either the methyl and nitro groups or the methyl and bromo groups, with the final substituent being introduced in a subsequent step.

A common strategy for synthesizing 4-bromo-2-methyl-3-nitropyridine is the bromination of 2-methyl-3-nitropyridine (B124571). This approach leverages the directing effects of the existing substituents on the pyridine ring to introduce a bromine atom at the desired position.

Electrophilic bromination is a primary method for introducing a bromine atom onto the pyridine ring. In one documented synthesis, 2-methyl-3-nitropyridine is treated with bromine (Br₂) in acetic acid to yield this compound. The electron-withdrawing nature of the nitro group at position 3 and the electron-donating methyl group at position 2 direct the incoming electrophile to the 4-position of the pyridine ring.

Another electrophilic bromination technique involves the use of phosphorus oxybromide (POBr₃). In a specific example, 2-methyl-3-nitropyridin-4-ol (B170364) is heated with phosphorus oxybromide in a pressure vessel at 140°C for 3 hours. chemicalbook.com This reaction results in the substitution of the hydroxyl group at the 4-position with a bromine atom, yielding this compound with a reported yield of 49.7%. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-methyl-3-nitropyridine | Br₂, Acetic Acid | Not specified | This compound | Not specified |

| 2-methyl-3-nitropyridin-4-ol | POBr₃ | 140°C, 3 hours, pressure vessel | This compound | 49.7% chemicalbook.com |

This table presents data from cited research on electrophilic bromination techniques.

While specific examples of catalytic bromination for the direct synthesis of this compound are not extensively detailed in the provided search results, catalytic methods are a cornerstone of modern organic synthesis. These methods often employ a catalyst to enhance the reactivity of the brominating agent or to control the regioselectivity of the reaction. For pyridine systems, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are common for introducing aryl or other groups, but less so for direct bromination. The development of efficient catalytic bromination methods for this specific substrate remains an area of potential research.

An alternative direct approach is the nitration of a substituted bromopyridine. This method would involve introducing a nitro group onto a pyridine ring that already contains a bromine atom and a methyl group. The success of this strategy is highly dependent on the directing effects of the existing bromo and methyl groups. For instance, the nitration of 4-bromo-2-methylpyridine (B16423) would be a potential route. However, the regioselectivity of such a reaction would need to be carefully controlled to ensure the nitro group is introduced at the 3-position. The electron-donating methyl group at position 2 and the deactivating but ortho-, para-directing bromo group at position 4 would both influence the position of nitration.

Bromination of Substituted Nitropyridines

Multi-Step Synthetic Routes

Multi-step syntheses provide a more flexible approach, allowing for the construction of the target molecule from simpler, more readily available starting materials. This often involves building the pyridine ring itself or functionalizing a simpler pyridine derivative through a series of reactions.

A documented multi-step synthesis of a related compound, 2-methyl-3-bromopyridine, provides insight into the types of precursors that can be used. google.com This process starts with the reaction of diethyl malonate with an alkali metal to form a salt. google.com This salt then undergoes a condensation reaction with 2-chloro-3-nitropyridine (B167233), followed by decarboxylation under acidic conditions to yield 2-methyl-3-nitropyridine. google.com This intermediate is then reduced to 2-methyl-3-aminopyridine using a palladium on carbon (Pd/C) catalyst in methanol (B129727). google.com The final step involves the diazotization of the amino group followed by a Sandmeyer-type reaction with bromide to introduce the bromine atom. google.com

A similar strategy has been described for the synthesis of 2-methyl-4-nitropyridine (B19543), which could be a precursor for this compound. This involves the reaction of diethyl malonate with a sodium base, followed by condensation with 2-chloro-4-nitropyridine (B32982) and subsequent decarboxylation. google.com

Another multi-step approach involves starting with 2-methyl-4-aminopyridine (B1174260). This compound can be reacted with bromine and sodium nitrite (B80452) in an acidic medium (hydrobromic acid) to produce 4-bromo-2-methylpyridine. chemicalbook.com This brominated intermediate could then potentially undergo nitration to yield the final product.

| Starting Materials | Key Intermediates | Final Steps |

| Diethyl malonate, 2-chloro-3-nitropyridine | 2-Methyl-3-nitropyridine, 2-methyl-3-aminopyridine | Diazotization and bromination google.com |

| Diethyl malonate, 2-chloro-4-nitropyridine | 2-Methyl-4-nitropyridine, 2-methyl-4-aminopyridine | Bromination and nitration (hypothetical) google.com |

| 2-methyl-4-aminopyridine | 4-Bromo-2-methylpyridine | Nitration (hypothetical) chemicalbook.com |

This table summarizes precursors and key intermediates in multi-step synthetic routes.

Functional Group Interconversions and Sequential Reactions

The synthesis of this compound is often achieved through multi-step sequences involving the transformation of various functional groups on the pyridine ring. These methods provide versatile pathways starting from different precursors.

Halogenation of Pyridinols

A direct method for synthesizing this compound involves the bromination of a corresponding pyridinol (a hydroxyl-substituted pyridine). In this reaction, the hydroxyl group at the 4-position of the pyridine ring is substituted with a bromine atom.

A documented procedure starts with 2-methyl-3-nitropyridin-4-ol. This starting material is treated with phosphorus oxybromide (POBr₃) under high temperatures in a pressure vessel. chemicalbook.com The reaction mixture is heated to 140°C for three hours to facilitate the conversion. chemicalbook.com Following the reaction, a workup procedure involving chloroform (B151607) and ice water, followed by purification via silica (B1680970) column chromatography, yields the final product, this compound, with a reported yield of approximately 49.7%. chemicalbook.com

Reaction Scheme: Halogenation of 2-methyl-3-nitropyridin-4-ol

2-methyl-3-nitropyridin-4-ol + POBr₃ → this compound

Table 1: Reaction Conditions for Halogenation of 2-methyl-3-nitropyridin-4-ol

| Parameter | Value |

| Starting Material | 2-methyl-3-nitropyridin-4-ol |

| Reagent | Phosphorus oxybromide (POBr₃) |

| Temperature | 140°C |

| Duration | 3 hours |

| Special Conditions | Pressure vessel |

| Reported Yield | 49.7% |

Data sourced from Chemicalbook. chemicalbook.com

Amination and Subsequent Diazotization-Mediated Bromination

Another important synthetic route involves the transformation of an amino group via a diazonium salt intermediate, a process known as the Sandmeyer reaction. organic-chemistry.orgresearchgate.net This method is a cornerstone of aromatic chemistry, allowing for the introduction of a variety of functional groups, including bromine, onto an aromatic ring. organic-chemistry.org

The general mechanism begins with the diazotization of a primary aromatic amine. The amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr), at low temperatures. justia.com This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group. justia.com The unstable diazonium salt is then treated with a copper(I) bromide (CuBr) salt. organic-chemistry.org A single electron transfer from the copper(I) catalyst to the diazonium salt initiates the reaction, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with a bromide from the copper species to form the final aryl bromide product. researchgate.net

While a specific synthesis for this compound starting from 2-methyl-3-nitro-4-aminopyridine using this exact method is not detailed in the provided search results, this pathway is a standard and applicable method for such transformations on the pyridine ring. justia.com

Reaction Scheme: General Sandmeyer Bromination

Ar-NH₂ + NaNO₂ + 2HBr → [Ar-N₂]⁺Br⁻ + NaBr + 2H₂O

[Ar-N₂]⁺Br⁻ + CuBr → Ar-Br + N₂ + CuBr

Conversion of 2-Chloro-3-nitropyridines to 2-Methyl-3-nitropyridines

The synthesis of the target compound can also be approached by first establishing the methyl and nitro groups on the pyridine ring and then introducing the bromo group. A key step in such a sequence is the conversion of a 2-chloro substituent to a 2-methyl group.

One method to achieve this begins with a commercially available 2-chloro-3-nitropyridine derivative. The synthesis proceeds by reacting the 2-chloropyridine (B119429) with diethyl malonate in the presence of sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This is followed by acidic hydrolysis and decarboxylation using sulfuric acid (H₂SO₄), which removes the malonate group and leaves a methyl group at the 2-position, yielding a 2-methyl-3-nitropyridine intermediate. This intermediate would then undergo a subsequent bromination step at the 4-position to yield the final product.

Reaction Scheme: Synthesis of 2-Methyl-3-nitropyridine Intermediate

2-chloro-3-nitropyridine + CH₂(COOEt)₂ --(1. NaH/THF, 2. H₂SO₄)--> 2-methyl-3-nitropyridine

Table 2: Reagents for Conversion of 2-Chloro to 2-Methyl Group

| Step | Reagents | Purpose |

| 1 | Sodium hydride (NaH), Diethyl malonate, Tetrahydrofuran (THF) | Nucleophilic substitution of chlorine |

| 2 | Sulfuric acid (H₂SO₄) | Hydrolysis and decarboxylation |

This process describes the formation of the 2-methyl-3-nitropyridine core, which is a precursor to the final brominated product.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes using less hazardous materials, reducing waste, and improving energy efficiency.

Traditional Sandmeyer reactions, a key method for producing brominated pyridines, often require stoichiometric amounts of copper salts, leading to heavy metal waste that can cause environmental pollution. justia.comgoogle.com Modern approaches focus on developing catalytic versions of this reaction to minimize copper usage. Research has shown that an efficient Sandmeyer bromination can be achieved using only catalytic amounts of a mixed Cu(I)/Cu(II) system, which significantly reduces copper waste while maintaining high yields. organic-chemistry.org

Another green approach involves changing the reaction solvent and conditions. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can reduce solvent use and waste generation. justia.comrsc.org For instance, a one-pot process for converting aromatic amines to aromatic bromides can be achieved at room temperature using a NO₂⁻/HBr/DMSO system. justia.com This method generates the diazonium salt and the active brominating agent in situ, streamlining the process. justia.com The development of solvent-free reaction conditions or the use of more environmentally benign solvents, such as water or biomass-derived solvents like Cyrene, are also active areas of research to make the synthesis of pyridine derivatives more sustainable. rsc.orgrsc.org Furthermore, using recyclable brominating reagents, such as a CaBr₂–Br₂ system in water, can reduce waste and the need for harsh organic solvents. rsc.org

While these green methodologies have not been specifically documented for the synthesis of this compound, they represent promising strategies that could be adapted to make its production more environmentally friendly.

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Methyl 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a primary reaction pathway for 4-bromo-2-methyl-3-nitropyridine. In this two-step addition-elimination mechanism, a nucleophile attacks the electron-deficient pyridine (B92270) ring to form a negatively charged intermediate known as a Meisenheimer complex. acsgcipr.orgmasterorganicchemistry.com The subsequent departure of a leaving group (either the bromide or the nitro group) restores the aromaticity of the ring, yielding the substituted product. acsgcipr.orgmasterorganicchemistry.com The rate and outcome of these reactions are influenced by the nature of the nucleophile, the leaving group, and the reaction conditions, including the solvent. acsgcipr.org Polar aprotic solvents like DMSO and DMF are known to enhance the rates of SNAr reactions by stabilizing the charged intermediate.

The bromine atom at the C4 position is a common site for nucleophilic attack, facilitated by the activating effect of the para-nitro group. The general order of leaving group ability for halides in SNAr reactions is typically F > Cl > Br > I, which is considered evidence for a mechanism where the initial nucleophilic attack is the rate-determining step. masterorganicchemistry.comnih.gov

This compound undergoes nucleophilic substitution at the C4 position with various amine nucleophiles. These reactions typically proceed by displacing the bromide ion to form 4-amino-substituted-2-methyl-3-nitropyridines. The reactivity is influenced by the strong electron-withdrawing effect of the nitro group. For instance, the reaction with ethylamine (B1201723) leads to the formation of 5-Bromo-2-ethylamino-4-methyl-3-nitropyridine.

Table 1: Reaction of this compound with an Amine Nucleophile

| Nucleophile | Product | CAS Number |

|---|

While specific examples involving this compound with oxygen-based nucleophiles are not extensively detailed in the reviewed literature, analogous SNAr reactions on similar heterocyclic systems are well-documented. For example, in related activated systems like 5-bromo-1,2,3-triazine, phenols react as oxygen nucleophiles to displace the bromide, forming aryloxy-triazines. acs.org Such reactions typically require a base, like cesium carbonate, to deprotonate the phenol, increasing its nucleophilicity. acs.org

Sulfur-based nucleophiles, such as thiols, are highly effective in SNAr reactions due to the high nucleophilicity of sulfur. msu.edulibretexts.org The bromine atom at the C4 position of this compound can be displaced by thiolate anions. These reactions are generally carried out in the presence of a base to generate the more nucleophilic thiolate from the corresponding thiol.

Interestingly, under certain conditions, the nitro group at the C3 position can also act as a leaving group in SNAr reactions, a phenomenon observed in various nitropyridine systems. nih.gov Research on the reactivity of 2-methyl-3-nitropyridines with sulfur nucleophiles has shown that the 3-nitro group can be selectively substituted. nih.govmdpi.com

In reactions of 5-bromo-2-methyl-3-nitropyridine (B155815) with various thiols (e.g., benzylthiol, 4-chlorobenzylthiol) in DMF with potassium carbonate as a base, the selective substitution of the 3-nitro group was observed, yielding 3-thioether products. nih.gov This indicates that in this particular substrate, the nitro group is a better leaving group than the bromine atom when attacked by sulfur nucleophiles. nih.govmdpi.com

Table 2: Selective Substitution of the Nitro Group in a Related Bromo-nitropyridine

| Reactant | Nucleophile (R-SH) | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-methyl-3-nitropyridine | Benzylthiol | 5-Bromo-3-(benzylthio)-2-methylpyridine | K₂CO₃, DMF, 80 °C | 80% | nih.gov |

The presence of two potential leaving groups—the bromine atom at C4 and the nitro group at C3—on the this compound ring raises questions of regioselectivity and chemoselectivity.

Regioselectivity is influenced by both electronic and steric factors. The nitro group at C3 and the bromine at C4 both activate the positions ortho and para to themselves for nucleophilic attack. The methyl group at C2 provides steric hindrance, which may disfavor attack at the adjacent C3 position, potentially enhancing the preference for attack at C4.

Chemoselectivity , the preferential substitution of one leaving group over another, is a key aspect of this compound's reactivity. As demonstrated in studies with related compounds, the outcome is highly dependent on the nucleophile. nih.gov With sulfur nucleophiles, the nitro group has been shown to be the preferred leaving group over bromine in 5-bromo-2-methyl-3-nitropyridine. nih.govmdpi.com This contrasts with the "element effect" often seen in SNAr, where halogens are typical leaving groups. nih.gov The selective substitution of the nitro group by thiols suggests a specific interaction pathway that favors the displacement of NO₂ over Br in this system. nih.gov

Nitro Group Migration Phenomena

Under certain reaction conditions, the nitro group of this compound can undergo migration from the 3-position to an adjacent position. This rearrangement is a known phenomenon in related nitropyridine compounds. The migration is particularly favored in polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), and at elevated temperatures, typically between 90-120°C.

The proposed mechanism for this migration involves a σ-sigmatropic shift, which can proceed through either a radical or an ion-pair intermediate. For instance, when this compound is heated in DMSO at 90°C for 12 hours, the migrated product, 2-methyl-4-nitro-3-bromopyridine, can be formed. A similar migration has been observed in the analogous compound, 3-bromo-4-nitropyridine (B1272033), which rearranges to 2-nitro-4-bromopyridine when heated in dimethylformamide (DMF). Studies on the reaction of 3-bromo-4-nitropyridine with amines have shown that nitro-group migration can occur in polar aprotic solvents, leading to unexpected products alongside the anticipated nucleophilic substitution products. clockss.org

Table 1: Examples of Nitro Group Migration

| Starting Material | Conditions | Migrated Product | Yield |

|---|---|---|---|

| This compound | DMSO, 90°C, 12h | 2-Methyl-4-nitro-3-bromopyridine | 38% |

| 3-Bromo-4-nitropyridine (analog) | DMF, 100°C, 8h | 2-Nitro-4-bromopyridine | 45% |

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling and Related Reactions

The Suzuki-Miyaura coupling reaction, which typically involves the coupling of an organoboron reagent with an organic halide, is a widely used method for creating biaryl compounds and other conjugated systems. libretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

This compound can be effectively coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base. For example, the reaction with phenylboronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate can yield 4-phenyl-2-methyl-3-nitropyridine. Similarly, coupling with a vinylboronic ester in the presence of a catalyst like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) can produce 4-vinyl-2-methyl-3-nitropyridine.

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst | Base | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Phenyl-2-methyl-3-nitropyridine | 73% |

| Vinylboronic ester | PdCl₂(dppf) | CsF | 4-Vinyl-2-methyl-3-nitropyridine | 68% |

Heck Reaction and its Applicability

The Heck reaction is another significant palladium-catalyzed reaction that involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org The reaction typically proceeds with outstanding trans selectivity. organic-chemistry.org The catalytic cycle of the Heck reaction involves oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

While specific examples of the Heck reaction with this compound are not extensively detailed in the provided search results, its applicability can be inferred from the general reactivity of aryl bromides in this transformation. The presence of the electron-withdrawing nitro group can influence the reactivity of the C-Br bond, making it susceptible to oxidative addition to the palladium catalyst. Various palladium sources and phosphine (B1218219) ligands can be employed to facilitate the reaction. organic-chemistry.org

Influence of Substituents on Cross-Coupling Reactivity

The reactivity of this compound in cross-coupling reactions is significantly influenced by its substituents. The electron-withdrawing nitro group at the 3-position deactivates the pyridine ring towards electrophilic attack but activates the C-Br bond at the 4-position towards oxidative addition in palladium-catalyzed reactions.

Reduction Reactions of the Nitro Group

The nitro group in this compound can be reduced to an amino group, which is a crucial transformation for the synthesis of various derivatives. This reduction can be achieved using several methods, including catalytic hydrogenation and metal-based reductants. masterorganicchemistry.com

Common reducing agents for aromatic nitro groups include metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). masterorganicchemistry.com For instance, refluxing with iron powder in the presence of HCl can convert the nitro group to an amine.

Table 3: Reduction of the Nitro Group

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Fe/HCl | H₂O, reflux | 3-Amino-4-bromo-2-methylpyridine | 62% |

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often cleaner method for the reduction of nitro groups. masterorganicchemistry.com This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel, in the presence of hydrogen gas. masterorganicchemistry.com

For this compound, catalytic hydrogenation using Pd/C in a solvent like ethanol (B145695) at room temperature under atmospheric pressure of hydrogen gas effectively reduces the nitro group to an amino group, yielding 3-amino-4-bromo-2-methylpyridine. A key advantage of this method is that it can be performed under mild conditions and often preserves other functional groups, such as the bromine substituent, allowing for subsequent functionalization. In a related synthesis, the hydrogenation of 2-methyl-4-nitropyridine (B19543) to 2-methyl-4-aminopyridine (B1174260) is carried out using Pd/C in methanol (B129727) under a hydrogen pressure of 0.5 MPa. google.com

Table 4: Catalytic Hydrogenation of the Nitro Group

| Catalyst | Hydrogen Source | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Pd/C | H₂ (1 atm) | EtOH | Room Temperature | 3-Amino-4-bromo-2-methylpyridine | 85% |

Chemical Reducing Agents

The nitro group at the 3-position of this compound is susceptible to reduction, a common transformation for nitropyridine compounds. This reaction typically converts the nitro group into an amino group, yielding 3-amino-4-bromo-2-methylpyridine. This transformation is valuable as it preserves the bromine substituent, allowing for subsequent functionalization, such as cross-coupling reactions. The reduction can be achieved using various methods, including catalytic hydrogenation or metal-based reductants in acidic media.

Catalytic hydrogenation, for instance, using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, provides a high-yield method for this reduction. Alternatively, the use of iron powder in the presence of hydrochloric acid offers another effective, albeit slightly lower-yielding, route.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂ (1 atm), Pd/C | Ethanol, Room Temperature | 3-Amino-4-bromo-2-methylpyridine | 85% |

| Fe/HCl | H₂O, Reflux | 3-Amino-4-bromo-2-methylpyridine | 62% |

Oxidation Reactions

The pyridine nitrogen of this compound can undergo oxidation to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as a urea-hydrogen peroxide complex in the presence of trifluoroacetic anhydride. nih.gov This reaction adds an oxygen atom to the nitrogen of the pyridine ring, which can modify the electronic properties and reactivity of the molecule. For the analogous compound, 5-bromo-2-methyl-3-nitropyridine, this oxidation proceeds in moderate yield. nih.gov

The formation of the N-oxide can influence subsequent reactions; for example, the N-oxide moiety is a less potent activating group for condensation reactions of the adjacent methyl group compared to a para-nitro group. nih.gov

| Reactant | Oxidizing Agent/Conditions | Product | Yield |

|---|---|---|---|

| 5-Bromo-2-methyl-3-nitropyridine (analogue) | Urea/H₂O₂, Trifluoroacetic anhydride, CH₂Cl₂, 0°C to RT | 5-Bromo-2-methyl-3-nitropyridine N-oxide | 47% nih.gov |

Condensation Reactions Involving the Methyl Group

The methyl group at the 2-position of the pyridine ring can participate in condensation reactions, particularly when activated by the electron-withdrawing nitro group. These reactions typically involve aldehydes and are often catalyzed by a base like piperidine. nih.gov For instance, the methyl group of a related compound, 5-bromo-3-nitropyridin-2-yl, reacts with 4-(dimethylamino)benzaldehyde (B131446) to form a styryl derivative. nih.gov This type of reaction, which forms a new carbon-carbon double bond, is a valuable method for synthesizing more complex molecules, such as diarylethenes, which may possess interesting photophysical properties. nih.gov

The reactivity in these condensation reactions is significantly influenced by the substituents on the pyridine ring. An N-oxide group, for example, is a less effective activator for this reaction than a nitro group located para to the methyl group. nih.gov

| Reactant | Reagent/Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-Bromo-2-methyl-3-nitropyridine (analogue) | 4-(Dimethylamino)benzaldehyde / Piperidine | Ethanol, Reflux | (E)-4-(2-(5-Bromo-3-nitropyridin-2-yl)vinyl)-N,N-dimethylaniline | 89% nih.gov |

Computational Chemistry Investigations of 4 Bromo 2 Methyl 3 Nitropyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of molecules. Its balance of computational cost and accuracy makes it ideal for studying substituted pyridines. For 4-bromo-2-methyl-3-nitropyridine, DFT calculations are typically performed using hybrid functionals, such as B3LYP, combined with a triple-zeta basis set like 6-311++G**, to ensure reliable predictions of its geometry, electronic behavior, and vibrational spectra.

Molecular Structure and Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure to find the configuration with the lowest possible energy on the potential energy surface.

For this compound, this optimization would confirm the planarity of the pyridine (B92270) ring and determine the precise spatial orientation of the methyl (-CH₃), nitro (-NO₂), and bromo (-Br) substituents. The resulting geometric parameters are crucial as they form the basis for all subsequent property calculations. While a detailed table of optimized parameters for this specific molecule is not publicly available, a typical DFT optimization would provide the following data:

Table 1: Representative Data from a DFT Geometry Optimization

| Parameter | Atom Pair/Trio/Quartet | Calculated Value (Å or Degrees) |

|---|---|---|

| Bond Length | C2-C3 | Value not available |

| C3-C4 | Value not available | |

| C4-Br | Value not available | |

| C3-N(nitro) | Value not available | |

| C2-C(methyl) | Value not available | |

| Bond Angle | N1-C2-C3 | Value not available |

| C2-C3-C4 | Value not available | |

| C3-C4-Br | Value not available |

| Dihedral Angle | C6-N1-C2-C3 | Value not available |

Note: Specific optimized geometry values for this compound are not available in the searched literature.

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity, stability, and spectroscopic properties. DFT calculations provide detailed information about the distribution and energy of electrons within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO, as the first available empty orbital, acts as an electron acceptor.

Table 2: Representative FMO Analysis Data

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Value not available |

| LUMO Energy | Value not available |

| HOMO-LUMO Gap (ΔE) | Value not available |

Note: Specific HOMO and LUMO energy values for this compound are not available in the searched literature.

Charge Distribution and Reactivity Indices

The distribution of electron density in a molecule is rarely uniform. Calculating the partial charges on each atom (e.g., through Mulliken population analysis or Natural Bond Orbital analysis) reveals the electrophilic and nucleophilic sites. In this compound, the nitrogen and oxygen atoms of the nitro group, along with the pyridine nitrogen, are expected to carry negative charges, while the carbon atoms attached to these electronegative groups would be more positive.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. Another important reactivity parameter is the Topological Polar Surface Area (TPSA), which is the surface area sum over all polar atoms. For this compound, the TPSA has been calculated to be 56.03 Ų. chemscene.com

Table 3: Calculated Reactivity Descriptors

| Descriptor | Definition | Calculated Value |

|---|---|---|

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | 56.03 Ų chemscene.com |

| Electronegativity (χ) | (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2 | Value not available |

| Chemical Hardness (η) | (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 | Value not available |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Value not available |

Note: Apart from TPSA, specific values for other reactivity descriptors for this compound are not available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity, particularly towards electrophilic and nucleophilic attack.

The different colors on an MEP map indicate regions of varying electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be centered around the oxygen atoms of the nitro group and the pyridine nitrogen.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These would likely be found near the hydrogen atoms and the carbon atoms bonded to the electronegative substituents.

Green: Regions of neutral or near-zero potential.

The MEP map provides a clear, visual guide to the molecule's reactive sites.

Vibrational Frequency Calculations and Spectroscopic Simulations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectrum with the experimental one, the accuracy of the computational model can be validated, and the specific atomic motions corresponding to each vibrational mode can be assigned.

For this compound, computational analysis using methods like B3LYP/6-311++G** can be used to assign the key vibrational modes. The characteristic peaks include the asymmetric stretching of the nitro group, the stretching of the carbon-bromine bond, and the bending modes of the methyl group.

Table 4: Key Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | -NO₂ | ~1520 |

| Bending Modes | -CH₃ | ~1380 |

This comparison between theoretical and experimental spectra is a cornerstone of structural elucidation, confirming the identity and purity of the synthesized compound.

Quantum Mechanical Simulations of Reaction Mechanisms

Quantum mechanical (QM) simulations are a cornerstone for understanding the intricate details of chemical reactions. For molecules like this compound, these simulations can elucidate reaction pathways, determine transition states, and predict the stability of intermediates and products.

Detailed Research Findings: Quantum mechanics molecular dynamics (QM-MD) is a powerful technique used to model the temperature-induced decomposition and reaction mechanisms of energetic materials and other complex molecules. rsc.org This method can predict the relative sensitivity of different compounds by simulating their behavior under heating and identifying the initial decomposition steps. rsc.org For nitropyridine derivatives, the nitro group (NO2) is often a key player in their reactivity and potential biological activity, capable of undergoing reduction to form reactive intermediates.

Theoretical studies on related energetic systems show that both intramolecular and intermolecular reactions, such as hydrogen transfer and bond cleavage, are critical in the initial stages of decomposition. researchgate.net For instance, simulations can track the formation of initial products like NO2 or HONO, which then drive subsequent, often exothermic, reactions. rsc.orgresearchgate.net

Computational methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP and triple-zeta basis sets, are employed to accurately predict electronic properties. nih.gov These calculations help in understanding the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. The energy gap between the HOMO and LUMO can indicate the molecule's stability and the energy required for electronic excitation. nih.gov For similar nitroaromatic compounds, UV-Vis spectra are predicted to have a λmax between 300–350 nm.

Table 1: Predicted Electronic Properties for a Related Brominated Nitrophenyl Imidazopyridine Derivative This table illustrates the type of data obtained from quantum mechanical calculations for a structurally related compound.

| Property | Value |

|---|---|

| HOMO Energy | -4.0238 eV |

| LUMO Energy | -2.3507 eV |

| Energy Gap (ΔE) | 1.6731 eV |

Data derived from a DFT study at the B3LYP/6–311G(d,p) level of theory. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov This analysis maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules pack together and the nature of the forces holding them.

In a study on a related compound, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, Hirshfeld analysis revealed the dominant role of specific interactions in stabilizing the crystal structure. nih.gov The analysis showed that H···H interactions accounted for the largest portion of the surface, which is typical for organic molecules. nih.gov Significant contributions also came from contacts involving the bromine and oxygen atoms, highlighting the importance of the functional groups in directing the crystal packing. nih.gov Visualizing these interactions via surfaces mapped with properties like d_norm allows for the identification of close contact points, which appear as red regions on the surface. nih.gov

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Brominated Nitropyridine Derivative This table shows the percentage contribution of various intermolecular contacts to the total Hirshfeld surface area for a similar molecule, demonstrating how interactions are quantified.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 48.1% |

| H···Br / Br···H | 15.0% |

| H···O / O···H | 12.8% |

| Other Contacts | 24.1% |

Data from the crystal structure analysis of C24H30Br2N4O2. nih.gov

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). plos.orgnih.gov This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. plos.org Derivatives of this compound can be studied using this approach to evaluate their potential as inhibitors of specific biological targets. researchgate.netnih.gov

Detailed Research Findings: The process involves placing the ligand in the binding site of the target protein and calculating a "docking score" or binding energy, which estimates the binding affinity. nih.gov Lower binding energies typically indicate a more stable ligand-receptor complex and potentially higher inhibitory activity. nih.gov Studies on derivatives of similar heterocyclic cores, such as thiazolo[3,2-a]pyridine, have used molecular docking to identify promising candidates for inhibiting enzymes like α-amylase in the context of diabetes research. nih.gov

In a typical docking study, researchers use software like AutoDock or Vina. nih.gov The results are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. nih.gov For example, in a study of thiazolo[3,2-a] pyridine derivatives, the compound with the best docking score of -7.43 kcal/mol was identified as a potent inhibitor, and the specific residues it interacted with (e.g., Trp59, Gln63, Asp197) were determined. nih.gov Such insights are crucial for structure-activity relationship (SAR) studies, which aim to optimize the ligand's structure to improve its binding and efficacy. researchgate.net

Table 3: Example Molecular Docking Results for Novel Thiazolo[3,2-a]pyridine Derivatives Against α-Amylase This table illustrates typical data generated in a molecular docking study, showing binding affinities for a series of related heterocyclic compounds.

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Acarbose (Reference) | -7.95 |

| Derivative 4a | -7.11 |

| Derivative 4c | -7.34 |

| Derivative 4e | -7.43 |

| Derivative 4g | -7.02 |

| Derivative 4j | -7.15 |

Data from an in silico study on potential anti-diabetic agents. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Bromo-2-methyl-3-nitropyridine by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) spectroscopy provides specific information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum reveals three distinct signals corresponding to the methyl group protons and the two aromatic protons on the pyridine (B92270) ring.

In a synthesis detailed in patent literature, the ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The methyl group (CH₃) at the C-2 position appears as a sharp singlet, indicating no adjacent protons for coupling. The two protons on the pyridine ring appear as distinct signals in the aromatic region of the spectrum, with their splitting patterns providing information about their relationship to each other.

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|---|

| 2.53 | Singlet (s) | N/A | 3H, -CH₃ | |

| 7.88 | Doublet of doublets (dd) | 5.31, 0.51 | 1H, Pyridine-H |

Note: The specific assignment of the two pyridine protons requires further 2D NMR analysis, but their presence and splitting are confirmed.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment within the molecule. For this compound, a total of six distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the six carbon atoms of the substituted pyridine ring and the methyl group. The electron-withdrawing effects of the nitro group and the bromine atom, along with the electron-donating nature of the methyl group, would cause the carbon signals to appear across a range of chemical shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information based on its fragmentation patterns. The molecular weight of this compound is 217.02 g/mol .

In a documented synthesis, mass spectrometry confirmed the presence of the target compound by identifying its protonated molecular ion ([M+H]⁺). The presence of a bromine atom would be evident from a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Low-Resolution Mass Spectrometry Data

| Ion | Observed m/z | Reference |

|---|

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₆H₅BrN₂O₂), HRMS would be used to confirm this exact formula by measuring the mass of the molecular ion to several decimal places.

Specific experimental HRMS data for this compound are not available in the reviewed scientific literature.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

An FTIR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of its key functional groups. These include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears in the range of 1500-1560 cm⁻¹.

C-H Bonds: Stretching and bending vibrations from the methyl group and the aromatic pyridine ring.

C-Br Bond: A stretching vibration typically observed in the lower frequency (fingerprint) region of the spectrum.

Pyridine Ring: Characteristic C=C and C=N stretching vibrations within the aromatic system.

While FTIR is a standard technique for characterization, a specific, published experimental FTIR spectrum with assigned peak frequencies for this compound is not available in the surveyed literature.

Raman Spectroscopy

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of this compound, offering a molecular fingerprint that is highly specific to its structure. By analyzing the inelastic scattering of monochromatic light, a Raman spectrum reveals the characteristic frequencies of bond vibrations within the molecule.

Detailed analysis, often complemented by computational methods like Density Functional Theory (DFT), allows for the precise assignment of observed Raman bands to specific molecular motions. For this compound, key vibrational modes can be identified that confirm the presence and connectivity of its constituent functional groups.

Key Research Findings:

Nitro Group (NO₂) Vibrations: The nitro group is a strong Raman scatterer. Its symmetric and asymmetric stretching modes are expected to appear in the spectrum, with the asymmetric stretch typically found around 1520 cm⁻¹.

Carbon-Bromine (C-Br) Stretching: The vibration of the carbon-bromine bond is a key indicator of successful bromination. This stretching mode is anticipated at lower frequencies, generally around 650 cm⁻¹.

Methyl Group (CH₃) Modes: The methyl group attached to the pyridine ring exhibits characteristic bending and stretching vibrations. The C-H bending modes are typically observed near 1380 cm⁻¹.

These assignments are typically validated by comparing the experimental Fourier Transform (FT)-Raman spectra with frequencies calculated using theoretical models (e.g., B3LYP/6-311++G**), which provides a high degree of confidence in the structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For aromatic and conjugated systems like this compound, UV-Vis spectra provide valuable information about the electronic structure and the energy gap between molecular orbitals. The absorption of UV or visible light promotes electrons from a lower energy ground state (typically the highest occupied molecular orbital, HOMO) to a higher energy excited state (the lowest unoccupied molecular orbital, LUMO).

The UV-Vis spectrum of nitropyridine derivatives is influenced by the substituents on the pyridine ring. The nitro group (-NO₂), being a strong electron-withdrawing group, and the bromine atom, also electron-withdrawing, significantly affect the electronic distribution and the energy of the π → π* and n → π* transitions.

Detailed Research Findings: In studies of related 2-(arylvinyl)-3-nitropyridines, it was observed that the substitution pattern has a predictable effect on the absorption maxima (λmax). nih.gov For instance, the presence of strong electron-donating groups on an attached aryl ring can cause a significant red-shift (bathochromic shift) in the absorption spectrum, indicating a smaller HOMO-LUMO gap. nih.gov Conversely, replacing a nitro group with a trifluoromethyl (CF₃) group can induce a blue-shift (hypsochromic shift). nih.gov

While specific spectral data for this compound is not extensively detailed in the provided literature, analysis of structurally similar compounds allows for an estimation of its photophysical properties. The compound is expected to exhibit strong absorption in the UV region.

| Compound Structure | Compound Name | λmax (nm) | Molar Absorptivity (ε, dm³ mol⁻¹ cm⁻¹) |

|---|---|---|---|

| (E)-2-(4-methylstyryl)-3,5-dinitropyridine | 326 | 14,500 |

| (E)-4-(2-(3,5-dinitropyridin-2-yl)vinyl)-N,N-dimethylaniline | 448 | 27,000 |

| (E)-5-bromo-2-(4-chlorostyryl)-3-nitropyridine | 342 | Not Reported |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, obtaining a suitable single crystal allows for its structure to be resolved with high precision. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.

Detailed Research Findings: While a specific crystal structure for this compound is not available in the cited results, XRD has been successfully applied to closely related compounds. For example, the structures of (E)-2-(styryl)-3,5-dinitropyridine and (E)-5-(trifluoromethyl)-2-styryl-3-nitropyridine were confirmed by single-crystal XRD, proving the trans configuration of the double bond. nih.gov Similarly, the structures of other substituted nitropyridines have been elucidated, confirming the connectivity and stereochemistry proposed by other spectroscopic methods. nih.gov In the analysis of 4-bromo-4'-nitrodiphenyl, a related molecule, the rings were found to be non-coplanar, twisted by 35 degrees relative to each other. bath.ac.uk This highlights the detailed conformational information that XRD can provide.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating, identifying, and quantifying the components of a mixture. For the synthesis and analysis of this compound, techniques like HPLC and TLC are routinely employed to assess purity and monitor the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound. It offers high resolution, sensitivity, and quantitative accuracy. In an HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential partitioning between the two phases.

Detailed Research Findings: HPLC is frequently used to confirm the purity of batches of this compound and its derivatives. bldpharm.comsynhet.com A typical HPLC method for a compound of this nature would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a gradient elution program. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or λmax |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of organic reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

In TLC, a small aliquot of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent (commonly silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differing affinities for the stationary and mobile phases.

Detailed Research Findings: TLC is an effective tool for monitoring the synthesis of nitropyridine compounds. nih.govgoogle.com For instance, in the synthesis of this compound or related structures, TLC can be used to determine when the starting material (e.g., 2-methyl-3-nitropyridine) has been fully consumed. By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) on the same plate, one can visually track the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The separation is visualized under UV light, as pyridine derivatives are typically UV-active. nih.gov The choice of eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve good separation between the reactant and product spots. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 4-Bromo-2-methyl-3-nitropyridine has traditionally been achieved through established methods, such as the direct bromination of 2-methyl-3-nitropyridine (B124571) or the transformation of 4-hydroxy-2-methyl-3-nitropyridine. chemicalbook.com However, future research is geared towards the development of more efficient, sustainable, and versatile synthetic routes.

One promising avenue is the exploration of advanced cross-coupling reactions. While palladium-catalyzed couplings are common for brominated pyridines, optimizing these reactions for this compound could provide more direct access to complex derivatives. Research could focus on developing novel catalyst systems that offer higher yields, greater functional group tolerance, and improved regioselectivity, thereby streamlining the synthesis of targeted molecules.

Another area of interest is the use of directed metalation strategies. Techniques like directed ortho-metalation (DoM), potentially using lithium diisopropylamide (LDA), could allow for precise functionalization at positions adjacent to the existing substituents. Investigating the regioselectivity of these reactions, guided by the electronic and steric influence of the methyl and nitro groups, could open up pathways to previously inaccessible derivatives.

Furthermore, flow chemistry presents an opportunity to enhance the safety and efficiency of nitration and bromination reactions, which often involve hazardous reagents and exothermic conditions. Continuous-flow reactors could allow for better control over reaction parameters, leading to higher purity products and minimizing the formation of byproducts.

Table 1: Comparison of Synthetic Approaches for this compound

| Synthetic Approach | Starting Material(s) | Key Reagents | Potential Advantages for Future Research |

| Classical Bromination | 2-methyl-3-nitropyridine | Bromine (Br₂), Acetic Acid | Well-established, straightforward |

| From Hydroxy-pyridine | 4-Hydroxy-2-methyl-3-nitropyridine | Phosphorus oxybromide (POBr₃) | Utilizes a different precursor, offering synthetic flexibility |

| Malonate Synthesis | 2-chloropyridine (B119429), Diethyl malonate | NaH, H₂SO₄, Brominating agent | Multi-step but allows for building the core structure |

| Advanced Cross-Coupling | This compound | Aryl boronic acids, Palladium catalysts | Direct C-C bond formation, access to diverse derivatives |

| Directed Metalation | This compound | LDA, Electrophiles | High regioselectivity for further functionalization |

Development of New Derivatives with Enhanced Bioactivity

Nitropyridine scaffolds are recognized as valuable starting points for the development of bioactive molecules. nih.gov The inherent reactivity of the bromine atom in this compound makes it an ideal handle for nucleophilic substitution reactions, enabling the synthesis of a wide array of derivatives. nih.gov

Future research will likely focus on synthesizing and screening new derivatives for various therapeutic targets. Based on the activities of related nitropyridine compounds, promising areas of investigation include:

Kinase Inhibitors: Derivatives could be designed as inhibitors of kinases like Janus kinase 2 (JAK2) or glycogen (B147801) synthase kinase-3 (GSK3), which are implicated in inflammatory diseases and neurological disorders, respectively. nih.gov

Anticancer Agents: By introducing pharmacophores known for their cytotoxic activity, new derivatives could be evaluated against various cancer cell lines. nih.gov The nitro group itself can be a key feature, as it can be reduced in hypoxic tumor environments to generate reactive species.

Antimicrobial Agents: The development of novel antibiotics is a critical area of research. New derivatives could be tested against a panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.gov

Urease Inhibitors: Following the discovery of nitropyridylpiperazine derivatives as potential urease inhibitors for treating gastric diseases, new compounds based on the this compound core could be explored. nih.gov

The strategic design of these derivatives will involve modifying the substituents to optimize properties such as target affinity, selectivity, solubility, and metabolic stability.

Advanced Mechanistic Studies of Reactivity

A deeper understanding of the reactivity of this compound is crucial for designing efficient synthetic strategies and predicting reaction outcomes. The interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group creates a unique electronic environment on the pyridine (B92270) ring that governs its reactivity.

Advanced mechanistic studies could employ a combination of experimental and computational techniques to elucidate reaction pathways. Key research questions include:

Nucleophilic Aromatic Substitution (SNAr): Investigating the kinetics and thermodynamics of SNAr reactions with various nucleophiles to quantify the leaving group ability of the bromine atom and the activating effect of the nitro group. This includes studying the stability of the Meisenheimer intermediate formed during the reaction.

Regioselectivity: Resolving challenges in regioselectivity during functionalization is a priority. Mechanistic studies can help predict whether a reaction will occur at the bromine-bearing carbon, the methyl group, or another position on the ring.

Nitro Group Reactivity: Exploring reactions that involve the nitro group itself, such as its reduction to an amino group, which can then be further functionalized. This transformation is pivotal for creating many bioactive derivatives. nih.gov

Rearrangements: Investigating the possibility of unexpected rearrangements, such as the nitro-group migration observed in the related 3-bromo-4-nitropyridine (B1272033) system under certain conditions, would be of significant academic and practical interest. clockss.org

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis is poised to accelerate the discovery and development of new materials and molecules based on this compound. nih.gov

Future research will increasingly rely on this integrated workflow:

Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to predict the electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps), reactivity (e.g., Fukui indices to map nucleophilic/electrophilic sites), and spectroscopic signatures (e.g., NMR, IR, Raman) of the parent compound and its derivatives. This can guide the selection of the most promising synthetic targets.

Virtual Screening: Computationally screening libraries of virtual derivatives against biological targets to identify potential hits before committing to laboratory synthesis. This approach saves time and resources by focusing experimental efforts on the most promising candidates.

Reaction Pathway Analysis: Modeling reaction mechanisms to understand transition states and intermediates, which can help in optimizing reaction conditions (e.g., catalyst, solvent, temperature) to improve yields and selectivity. clockss.org

Autonomous Discovery: In the long term, integrating AI-driven retrosynthetic analysis with robotic platforms for automated synthesis could revolutionize the exploration of the chemical space around this compound, enabling high-throughput synthesis and screening of novel compounds. nih.gov

Q & A

Q. What are the optimal conditions for synthesizing 4-bromo-2-methyl-3-nitropyridine via cross-coupling reactions?

Cross-coupling reactions (e.g., Suzuki-Miyaura) require careful optimization of catalysts, bases, and solvents. For brominated pyridine derivatives, palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in THF/water mixtures at 80–100°C are common. Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Ensure anhydrous conditions for hygroscopic intermediates .

Q. How can FTIR and Raman spectroscopy validate the structure of this compound?

Assign vibrational modes by comparing experimental FTIR/FT-Raman spectra (400–4000 cm⁻¹) with DFT-calculated frequencies. Use B3LYP/6-311++G** or B3PW91/cc-pVTZ methods to model the molecule’s geometry and vibrational properties. Key peaks: NO₂ asymmetric stretch (~1520 cm⁻¹), C-Br stretch (~650 cm⁻¹), and C-H bending modes of the methyl group (~1380 cm⁻¹) .

Q. Which computational methods are reliable for predicting electronic properties of brominated nitropyridines?

Hybrid density functional theory (e.g., B3LYP) with dispersion corrections and triple-zeta basis sets (e.g., 6-311++G**) accurately predict HOMO-LUMO gaps, dipole moments, and electrostatic potentials. Validate against experimental UV-Vis spectra (λmax ~300–350 nm for nitroaromatics) and ionization potentials. Include solvent effects via PCM or SMD models .

Advanced Research Questions

Q. How does the steric and electronic interplay of substituents influence substitution reactions in this compound?

The electron-withdrawing nitro group directs electrophilic substitution to the para position relative to itself, while the methyl group sterically hinders adjacent positions. Use Fukui indices (DFT-calculated) to map nucleophilic/electrophilic sites. For SNAr reactions, prioritize meta to the nitro group due to resonance stabilization of the Meisenheimer intermediate .

Q. What experimental strategies mitigate thermal decomposition during high-temperature reactions involving this compound?

Monitor thermal stability via TGA/DSC (decomposition onset ~200°C). For reactions requiring elevated temperatures (e.g., >150°C), use inert atmospheres (N₂/Ar) and high-boiling solvents (DMSO, DMF). Short reaction times and rapid cooling post-reaction minimize degradation. Characterize decomposition byproducts via GC-MS .

Q. How can regioselectivity challenges in functionalizing this compound be resolved?

Combine computational predictions (e.g., NBO analysis for charge distribution) with directed metalation strategies. For example, use LDA to deprotonate the methyl-adjacent position, followed by electrophilic quenching. Alternatively, employ transition-metal catalysts (e.g., CuI) for Ullmann-type couplings at sterically accessible sites .

Q. What precautions are necessary for handling hygroscopic intermediates in the synthesis of this compound derivatives?

Store intermediates under argon at 0–4°C in sealed vials with molecular sieves. Use anhydrous solvents (e.g., THF over Na/benzophenone) and Schlenk-line techniques for moisture-sensitive steps. Characterize hygroscopicity via dynamic vapor sorption (DVS) assays .

Q. How should researchers address contradictions between experimental spectral data and computational predictions?

Reconcile discrepancies by:

- Validating computational models with higher-level theory (e.g., CCSD(T)) or larger basis sets.

- Re-examining experimental conditions (e.g., solvent effects on NMR chemical shifts).

- Cross-verifying with alternative techniques (X-ray crystallography for conformation, or MAS NMR for solid-state effects). Document all parameters (e.g., DFT functional, NMR referencing standards) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.